molecular formula C15H20O4 B1678299 Psilostachyin C CAS No. 6466-67-7

Psilostachyin C

Cat. No.: B1678299
CAS No.: 6466-67-7
M. Wt: 264.32 g/mol
InChI Key: FZYIWDQVFMUXPW-OEAYZANCSA-N
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Description

Psilostachyin C is a sesquiterpene lactone (STL) natural product isolated from plant species of the genus Ambrosia (Asteraceae) . This compound is provided for research use in the investigation of antiparasitic agents, specifically for Chagas disease, a neglected tropical disease caused by the protozoan Trypanosoma cruzi . Studies indicate that this compound exerts its potent trypanocidal activity through a specific mechanism of action: the inhibition of a key metabolic pathway, de novo ergosterol biosynthesis . Treatment with this compound has been shown to cause an accumulation of the metabolic intermediate squalene in T. cruzi epimastigotes, demonstrating its targeted interference with sterol production, which is critical for the parasite's survival . Furthermore, research suggests that this compound induces programmed cell death (apoptosis) in the parasite . When used in combination with other sesquiterpene lactones like psilostachyin, which has a different mechanism involving hemin interaction, an additive trypanocidal effect is observed, highlighting its potential in combination therapy research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Key Research Applications: • Investigation of novel chemotherapeutic approaches for Chagas disease . • Study of sterol biosynthesis pathways in trypanosomatid parasites . • Exploration of sesquiterpene lactone structure-activity relationships and mechanisms of action . • Research into apoptosis induction in protozoan parasites .

Properties

CAS No.

6466-67-7

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,2R,6S,9S,10S)-1,9-dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradecane-4,13-dione

InChI

InChI=1S/C15H20O4/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(16)19-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10-,11-,13+,15+/m0/s1

InChI Key

FZYIWDQVFMUXPW-OEAYZANCSA-N

Canonical SMILES

CC1CCC2C(C3(C1CCC(=O)O3)C)OC(=O)C2=C

Appearance

Solid powder

Other CAS No.

6466-67-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Psilostachyin C;  NSC 106392.

Origin of Product

United States

Scientific Research Applications

Antiparasitic Activity

1. Trypanocidal Effects

Psilostachyin C has demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies reveal that this compound effectively inhibits various forms of the parasite:

  • IC50 Values :
    • Epimastigotes: 0.6 μg/mL
    • Trypomastigotes: 3.5 μg/mL
    • Amastigotes: 0.9 μg/mL
  • Cytotoxicity : The compound exhibits a cytotoxic concentration (CC50) of 87.5 μg/mL against mammalian cells, indicating a favorable selectivity index for antiparasitic activity over cytotoxicity to host cells .

Table 1: Trypanocidal Activity of this compound

Parasite FormIC50 (μg/mL)CC50 (μg/mL)Selectivity Index
Epimastigotes0.6>100>166.67
Trypomastigotes3.5>100>28.57
Amastigotes0.9>100>111.11

In vivo studies further support these findings, showing a significant reduction in parasitemia in infected mice treated with this compound compared to untreated controls .

2. Leishmanicidal Activity

This compound also exhibits inhibitory effects against Leishmania mexicana and Leishmania amazonensis. The IC50 values are reported as follows:

  • Leishmania mexicana: 1.2 μg/mL
  • Leishmania amazonensis: 1.5 μg/mL

These results indicate that this compound could serve as a potential treatment for leishmaniasis as well .

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound, particularly in hepatocellular carcinoma (HCC). Research indicates that this compound can reduce malignant properties in HCC cells by inhibiting CREBBP-mediated transcription of GATAD2B, suggesting a role in cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Key Differences

Psilostachyin C shares structural homology with other ambrosanolides, such as Psilostachyin, Ambrosin, and Damsin. All contain the α-methylene-γ-lactone group, which reacts with thiol groups in parasitic proteins to disrupt redox balance . However, this compound differs in its oxygenation pattern and side-chain modifications, which influence target specificity (Table 1).

Table 1: Structural Comparison of Selected Sesquiterpene Lactones

Compound Core Structure Functional Groups Source Plant
This compound Azuleno[4,5-b]furan-2-one α-Methylene-γ-lactone, epoxy group Ambrosia scabra
Psilostachyin Azuleno[6,5-b]furan-2-one α-Methylene-γ-lactone, hydroxyl Ambrosia tenuifolia
Ambrosin Guaianolide α-Methylene-γ-lactone, acetyl Ambrosia maritima
Damsin Germacranolide α-Methylene-γ-lactone, furan ring Ambrosia confertiflora

Mechanistic Divergence

Psilostachyin vs. This compound
  • Oxidative Stress Induction : Psilostachyin increases reactive oxygen species (ROS) in T. cruzi by 5-fold within 4 hours, whereas this compound causes only a 1.5-fold rise .
  • Ergosterol Biosynthesis Inhibition : Unique to this compound, this compound blocks ergosterol synthesis at the squalene epoxidase step, leading to squalene accumulation—a critical distinction from Psilostachyin, which lacks this activity .
  • Apoptosis Efficiency : At 35 µM, this compound induces apoptosis in 25.5% of parasites, outperforming Psilostachyin (15% at the same concentration). At 350 µM, this compound causes 82.9% DNA fragmentation vs. 72.2% for Psilostachyin .
Comparison with Ambrosin and Damsin
  • Target Specificity : Ambrosin primarily inhibits Leishmania spp. by disrupting microtubule assembly, while Damsin targets the parasite’s antioxidant enzymes . Neither affects ergosterol biosynthesis, highlighting this compound’s unique dual mechanism (heme interaction + sterol disruption) .

Pharmacological Profiles

Table 2: Efficacy and Toxicity Profiles

Compound IC50 (µg/mL)* CC50 (µg/mL) Selectivity Index (SI)
This compound 0.6–3.5 87.5 14.6–145.8
Psilostachyin 2.0–5.0 20.0† 10.0
Ambrosin 1.8–4.2 65.0 15.5–36.1
Damsin 3.5–8.0 50.0 6.3–14.3

IC50 against *T. cruzi epimastigotes; †From mammalian cell cytotoxicity assays .

  • Synergistic Effects: Combining this compound with Psilostachyin enhances trypanocidal activity, suggesting complementary mechanisms (e.g., oxidative stress + sterol disruption) .

Implications for Drug Development

This compound’s dual mechanism (ergosterol inhibition and apoptosis induction) reduces the likelihood of resistance development compared to single-target SLs. Its low solubility in water poses formulation challenges, necessitating derivatization (e.g., prodrugs or nanoencapsulation) for improved bioavailability. Structural analogs with enhanced sterol-binding affinity could further optimize efficacy.

Q & A

Q. How can researchers design experiments to assess this compound’s preliminary bioactivity in vitro?

  • Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive and negative controls. Dose-response curves (e.g., IC50 determination) and statistical validation (e.g., ANOVA, p-value thresholds) are critical. For example, pIC50 values (negative log of IC50) should be calculated using triplicate experiments to ensure reproducibility. Cross-validate findings with structurally related compounds like Psilostachyin or Peruvinin to contextualize activity .

Q. What are the best practices for synthesizing this compound in laboratory settings?

  • Answer : Follow stepwise protocols for sesquiterpene lactone synthesis, including [4+3] cycloaddition or biomimetic approaches. Document reaction conditions (temperature, catalysts), intermediates (NMR characterization), and purification steps (recrystallization, preparative TLC). Yield optimization requires iterative testing of solvent systems and stoichiometry. Include safety notes for hazardous reagents .

Advanced Research Questions

Q. How do computational models predict this compound’s physicochemical properties, and what discrepancies arise compared to experimental data?

  • Answer : Density functional theory (DFT) or QSAR models calculate parameters like polarizability (Wη2pol) and partition coefficients (WDmass, WDVol). For instance, this compound’s calculated pIC50 (5.41) shows a -0.08 error vs. experimental data (5.33), suggesting model refinement is needed to account for solvation effects or conformational flexibility .

Q. What experimental strategies address contradictions in this compound’s reported bioactivity across studies?

  • Answer : Conduct meta-analyses of existing data, highlighting variables like assay type (e.g., cell line specificity) or compound purity. Replicate studies under standardized conditions (e.g., NIH/3T3 vs. HeLa cells) and apply Bland-Altman plots to quantify inter-study variability. Cross-reference with structural analogs (e.g., Psilostachyin’s pIC50 of 6.13) to identify SAR trends .

Q. How can researchers design mechanistic studies to elucidate this compound’s molecular targets?

  • Answer : Use affinity chromatography with immobilized this compound to pull down binding proteins, followed by LC-MS/MS identification. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing, monitoring downstream effects (e.g., apoptosis markers). Molecular docking studies (AutoDock Vina) predict binding modes to enzymes like topoisomerases .

Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects in combination therapies?

  • Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Dose-effect matrices (e.g., 5×5 concentration grids) and isobolograms quantify synergy (CI < 1). Account for heteroscedasticity using weighted least squares regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psilostachyin C
Reactant of Route 2
Psilostachyin C

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